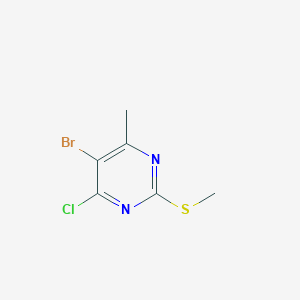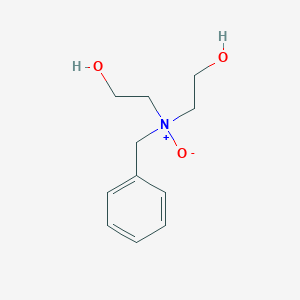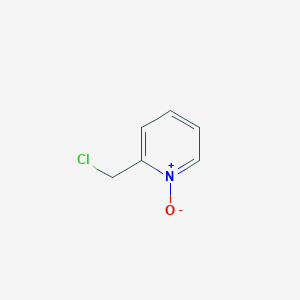
5-Acetyl-1,3-dimethylbarbituric Acid
Übersicht
Beschreibung
5-Acetyl-1,3-dimethylbarbituric Acid is a chemical compound with the molecular formula C8H10N2O4 . It is also known by other names such as 5-acetyl-1,3-dimethyl-1,3-diazinane-2,4,6-trione .
Synthesis Analysis
The synthesis of 5-Acetyl-1,3-dimethylbarbituric Acid has been reported to involve the reaction of 1,3-dimethylurea, malonic acid, and acetic anhydride in acetic acid .Molecular Structure Analysis
The molecular weight of 5-Acetyl-1,3-dimethylbarbituric Acid is 198.18 g/mol . The IUPAC name is 5-acetyl-1,3-dimethyl-1,3-diazinane-2,4,6-trione . The InChI and Canonical SMILES are also available for further structural analysis .Chemical Reactions Analysis
There are studies that have reported the reaction of 1,3-dimethyl-5-acetyl-barbituric acid with primary amines .Physical And Chemical Properties Analysis
5-Acetyl-1,3-dimethylbarbituric Acid is a white to light yellow powder or crystalline substance . It has a melting point of 99 °C . The compound has a molecular weight of 198.18 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 1 .Wissenschaftliche Forschungsanwendungen
Synthesis of New Derivatives
5-Acetyl-1,3-dimethylbarbituric Acid is used in the synthesis of new derivatives that show a broad spectrum of biological applications . These derivatives are obtained by incorporating new groups at the 5-position, but the pyrimidine ring is retained without modification .
Biological Applications
The new derivatives of 5-Acetyl-1,3-dimethylbarbituric Acid have been found to show a broad spectrum of biological applications. They can act as sedative, hypnotic, anticancer, and antimicrobial agents .
Molecular Docking Study
5-Acetyl-1,3-dimethylbarbituric Acid is used in molecular docking studies. The molecular docking revealed a high binding affinity of one of the obtained compounds .
Molecular Dynamics Simulation
This compound is also used in molecular dynamics simulations. The molecular dynamics simulation and binding free energy calculation data confirmed that one of the synthesized compounds is the most stable among the others .
Synthesis of Pyrimidine Chalcones
5-Acetyl-1,3-dimethylbarbituric Acid is used in the synthesis of pyrimidine chalcones, which have been efficiently explored as antimicrobial agents .
Bioorthogonal Cycloaddition
New bioorthogonal cycloaddition of 5-arylidene derivatives of 5-Acetyl-1,3-dimethylbarbituric Acid as 1-oxa-1,3-butadienes and vinyl thioether as a dienophile has been applied to imaging inside living cells .
Wirkmechanismus
Target of Action
It’s known that barbiturates generally act on the central nervous system, specifically the gaba receptors .
Mode of Action
The enhancement of GABA action results in sedation, hypnosis, and eventually anesthesia in higher doses .
Biochemical Pathways
Barbiturates are known to affect the gabaergic pathway, leading to an increase in inhibitory neurotransmission .
Pharmacokinetics
Barbiturates are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The general effects of barbiturates include sedation, hypnosis, and anesthesia, depending on the dose .
Action Environment
Factors such as ph, temperature, and the presence of other substances can generally affect the action and stability of chemical compounds .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-acetyl-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-4(11)5-6(12)9(2)8(14)10(3)7(5)13/h5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMWKCXXKFMEPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)N(C(=O)N(C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298117 | |
| Record name | 5-Acetyl-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-1,3-dimethylbarbituric Acid | |
CAS RN |
58713-03-4 | |
| Record name | 58713-03-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Acetyl-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Acetyl-1,3-dimethylbarbituric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














